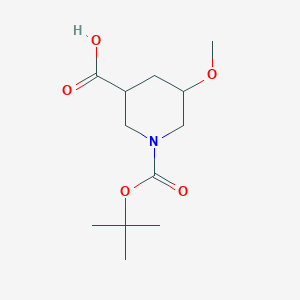

![molecular formula C30H35N3O2 B2867949 1'-(1-naphthoyl)-N-benzyl-N-methyl-[1,4'-bipiperidine]-4-carboxamide CAS No. 1081172-01-1](/img/structure/B2867949.png)

1'-(1-naphthoyl)-N-benzyl-N-methyl-[1,4'-bipiperidine]-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

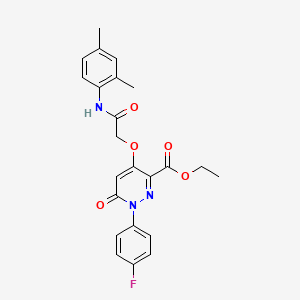

The compound is a complex organic molecule that likely contains a naphthoyl group, a benzyl group, a methyl group, and a bipiperidine group . Naphthoylindoles are a class of synthetic cannabinoids . They behave similarly in vivo to endocannabinoids such as anandamide or 2-arachidonoylglycerol (2-AG), and can bind to endocannabinoid receptors in animals, presenting as CB 1 and/or CB 2 partial / full agonists .

Synthesis Analysis

The synthesis of similar compounds often involves multiple steps and various reagents . For instance, the synthesis of naphthoylindoles involves the use of different oxidizing agents for the oxidation of 3-(1-Naphthoyl)indole, such as hydrogen peroxide (H 2 O 2), chloric acid (HClO), potassium permanganate (KMnO 4), among others . The specific oxidation products will depend on the chosen oxidizing agent and reaction conditions .Molecular Structure Analysis

The molecular structure of similar compounds is often determined by X-ray crystallography and spectroscopic methods . The structure of the compound is likely to be complex due to the presence of multiple functional groups .Chemical Reactions Analysis

The chemical reactions involving similar compounds are often complex and involve multiple steps . For instance, 1,4-Dihydroxy-2-naphthoyl-CoA synthase, also called MenB, is responsible for conversion of o-succinylbenzoyl-CoA to DHNA-CoA in the biosynthesis of both vitamin K1 and K2 . It catalyzes a multiple-step intramolecular Claisen condensation reaction involving two high energy oxyanion intermediates and two keto-enol tautomerizations in the formation of a naphthenoid ring .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely depending on their specific structure . For instance, naphthoylindoles have a molecular formula of C 19 H 13 NO, a molar weight of 271.313 g/mol, and a boiling point of 512.2±23.0 °C at 760 mmHg .作用機序

Target of Action

It’s structurally related to naphthoylindoles , which are known to potently activate both central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors . These receptors play a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory .

Mode of Action

Similar to other naphthoylindoles , it may interact with its targets (CB1 and CB2 receptors) by binding to them, thereby modulating the endocannabinoid system and resulting in various physiological effects .

Biochemical Pathways

The compound is structurally related to naphthoate synthase , an enzyme that catalyzes a step in the biosynthesis of phylloquinone and menaquinone, the two forms of vitamin K . This suggests that it might affect the vitamin K biosynthesis pathway, although this needs further investigation.

Pharmacokinetics

It’s structurally related to 1-naphthol It accumulates in lipid-rich tissues and has an elimination half-life of 2-3 hours . Metabolism occurs in the liver through oxidation and conjugation, followed by excretion in urine and bile .

Result of Action

Given its potential interaction with the endocannabinoid system , it might influence a variety of physiological processes including pain sensation, mood, and memory .

Safety and Hazards

The safety and hazards associated with similar compounds often depend on their specific structure and properties . For instance, 1-Naphthoyl chloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage, and may cause respiratory irritation .

特性

IUPAC Name |

N-benzyl-N-methyl-1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H35N3O2/c1-31(22-23-8-3-2-4-9-23)29(34)25-14-18-32(19-15-25)26-16-20-33(21-17-26)30(35)28-13-7-11-24-10-5-6-12-27(24)28/h2-13,25-26H,14-22H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBHIEZSTUMOROL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)C2CCN(CC2)C3CCN(CC3)C(=O)C4=CC=CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H35N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(2,5-Dimethoxyphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1,3,5-trihydro-4-imidaz olino[1,2-h]purine-2,4-dione](/img/structure/B2867866.png)

![3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride](/img/structure/B2867867.png)

![(5-(Furan-2-yl)isoxazol-3-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2867875.png)

![2,6-Dichloro-4-[(E)-2-[4-(methylamino)-3-nitrophenyl]ethenyl]pyridine-3-carbonitrile](/img/structure/B2867877.png)

![2-Bromoimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2867889.png)